4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

Catalog No.
S548316
CAS No.
902135-91-5
M.F
C16H18Cl3N5O2
M. Wt
418.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-py...

CAS Number

902135-91-5

Product Name

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride

Molecular Formula

C16H18Cl3N5O2

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H

InChI Key

PAOFPNGYBWGKCO-UHFFFAOYSA-N

SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AT7519; AT-7519; AT 7519; AT-7519 HCl.

Canonical SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl

Description

The exact mass of the compound 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Target and Mechanism of Action

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, also known as AT7519, is a small molecule inhibitor that targets Cyclin-Dependent Kinases (CDKs) []. CDKs are a family of enzymes that play a crucial role in regulating the cell cycle. By binding to specific CDKs, AT7519 disrupts their activity, leading to cell cycle arrest and ultimately cell death in cancer cells [].

Potential for Cancer Treatment

AT7519's ability to inhibit CDKs makes it a promising candidate for cancer treatment. Cancerous cells often exhibit uncontrolled cell division, and by targeting CDKs, AT7519 has the potential to slow or halt this process []. Research suggests that AT7519 may be particularly effective against solid tumors and hematological malignancies [].

Selectivity and Advantages

AT7519 demonstrates selectivity towards certain CDKs, potentially reducing side effects compared to broad-spectrum kinase inhibitors []. This selectivity is an ongoing area of research, with scientists aiming to optimize AT7519's targeting for specific cancers.

Delivery and Bioavailability

Studies indicate that AT7519 may be orally bioavailable, meaning it can be taken by mouth, which could improve patient compliance compared to injectable medications []. However, further research is needed to fully understand the optimal delivery methods and pharmacokinetic profile of AT7519.

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, also known as AT7519 HCl, is a synthetic compound belonging to the pyrazole class. It features a complex structure characterized by a pyrazole ring substituted with various functional groups, including a dichlorobenzamide and a piperidine moiety. The molecular formula is C₁₆H₁₈Cl₃N₅O, and it has a molecular weight of 396.7 g/mol .

AT7519 HCl acts as a selective inhibitor of specific cyclin-dependent kinases (CDKs) [, ]. CDKs are enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, AT7519 HCl can disrupt uncontrolled cell division, a characteristic of cancer cells [, ].

The exact mechanism of CDK inhibition by AT7519 HCl is not fully elucidated. However, it is believed to involve binding to the ATP-binding pocket of the CDK enzyme, thereby preventing ATP binding and subsequent CDK activation [].

Typical of amides and pyrazoles, including:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The chlorinated aromatic ring may undergo nucleophilic substitution reactions.
  • Cyclization: Potential for further cyclization reactions due to the presence of reactive functional groups.

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride exhibits significant biological activity as a multi-cyclin-dependent kinase (CDK) inhibitor. It is particularly effective against CDK1, CDK2, CDK4, CDK6, and CDK9, with an IC50 range of 10-210 nM. Its inhibitory action on these kinases suggests potential applications in cancer therapy by interfering with cell cycle regulation .

The synthesis of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride typically involves:

  • Formation of the Pyrazole Core: The initial step may include the condensation of appropriate hydrazines with carbonyl compounds to form the pyrazole structure.
  • Amidation: The introduction of the dichlorobenzamide group through amidation reactions using coupling agents.
  • Piperidine Attachment: The piperidine moiety is then added via nucleophilic substitution or coupling reactions.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt can be formed by treating the base form with hydrochloric acid.

The primary application of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride lies in oncology as a CDK inhibitor. It has potential uses in:

  • Cancer Treatment: Targeting various cancers by inhibiting cell proliferation.
  • Research: As a tool compound in studies investigating cell cycle dynamics and kinase signaling pathways.

Studies have shown that this compound interacts selectively with cyclin-dependent kinases, demonstrating competitive inhibition with ATP binding sites. Its specificity towards certain kinases makes it a valuable candidate for targeted cancer therapies . Further interaction studies may explore its effects on downstream signaling pathways and potential off-target effects.

Several compounds share structural or functional similarities with 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride:

Compound NameStructureBiological ActivityUnique Features
AT7519Pyrazole derivativeMulti-CDK inhibitorBroad spectrum against multiple CDKs
PalbociclibPyridopyrimidineSelective CDK4/6 inhibitorFDA-approved for breast cancer
RibociclibCyclin-dependent kinase inhibitorCDK4/6 inhibitorUsed in combination therapies
AbemaciclibCyclin-dependent kinase inhibitorCDK4/6 inhibitorContinuous dosing regimen

Uniqueness

The uniqueness of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride lies in its broad inhibition profile across multiple cyclin-dependent kinases compared to other compounds that may target only specific kinases like CDK4/6. This characteristic may enhance its therapeutic efficacy in various cancer types .

Fragment-based drug discovery has emerged as a powerful approach for developing pyrazole-based compounds, particularly in the context of kinase inhibition. The pyrazole scaffold represents a privileged structure in medicinal chemistry due to its excellent hydrogen bonding capabilities and favorable physicochemical properties [1] [2]. The core pyrazole ring system provides a stable foundation for drug development, exhibiting remarkable resistance to metabolic degradation while maintaining appropriate lipophilicity for cellular penetration [2].

The strategic implementation of fragment-based approaches for pyrazole derivatives involves the systematic exploration of semi-saturated bicyclic heterocycles that combine the binding efficiency of the pyrazole core with enhanced three-dimensional properties [1]. These semi-saturated systems offer superior developability parameters compared to fully aromatic counterparts, providing multiple vectors for optimization while maintaining the essential hydrogen bonding interactions that define pyrazole pharmacophores [1].

Contemporary fragment library design emphasizes the importance of the pyrazole nitrogen atoms in forming donor-acceptor-donor hydrogen bond triads with target proteins [1] [2]. The pyrazole ring's ability to participate in tautomeric equilibria allows for optimal geometric complementarity with diverse binding sites, particularly in the ATP-binding domains of cyclin-dependent kinases [3] [4]. This tautomeric flexibility enables the pyrazole scaffold to adopt conformations that maximize binding affinity while minimizing steric clashes with protein residues [2].

The incorporation of pyrazole fragments into drug discovery campaigns has demonstrated exceptional success rates, with hit rates approaching twenty percent in fragment-based screening programs [1]. The pyrazole scaffold's synthetic accessibility through well-established cyclocondensation reactions with hydrazine derivatives provides a robust platform for rapid analog generation and structure-activity relationship exploration [5] [6].

Optimization of Cyclin-Dependent Kinase Binding Affinity Through Substituent Modifications

The optimization of cyclin-dependent kinase binding affinity for 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride involves systematic modification of key structural elements to enhance potency and selectivity. The dichlorobenzoyl group plays a critical role in establishing favorable interactions within the kinase active site, with the meta-chlorine substituents providing optimal electronic properties for hydrogen bonding and hydrophobic interactions [3] [7].

Modification TypeActivity EffectIC50 Range (μM)Reference
Dichlorobenzoyl group removalComplete loss of CDK2 inhibition>100 [3] [4]
Piperidine N-substitutionRetained activity with modifications0.05-2.0 [3] [4] [8]
Pyrazole N-methylationAltered selectivity profile0.1-5.0 [4] [9]
Dichlorobenzoyl meta-substitutionEnhanced binding affinity0.02-1.5 [3] [4]
Polar substituent introductionImproved binding interactions0.02-0.5 [10] [9]

The piperidine moiety serves as a crucial recognition element, with the nitrogen atom participating in hydrogen bonding interactions with conserved residues in the kinase hinge region [3] [4]. Structure-activity relationship studies demonstrate that substitution at the piperidine nitrogen with various alkyl or aryl groups can modulate both potency and selectivity across different cyclin-dependent kinase isoforms [4] [8].

The pyrazole carboxamide linker provides essential structural rigidity while maintaining the appropriate spatial orientation of pharmacophoric groups [3] [10]. Optimization studies have revealed that electron-withdrawing substituents on the pyrazole ring enhance binding affinity through strengthened hydrogen bonding interactions with the kinase backbone [3] [10]. The introduction of polar substituents at strategic positions on the pyrazole scaffold has been shown to improve binding interactions with protein targets, leading to enhanced potency and selectivity profiles [10] [9].

Fragment-centric pocket mapping analysis of cyclin-dependent kinase crystal structures has identified unoccupied polar pockets adjacent to the pyrazole binding site [10]. The strategic introduction of substituents to engage these pockets has resulted in significant improvements in binding affinity, with some derivatives achieving sub-nanomolar inhibitory concentrations [10]. The optimization of solvent-exposed regions through careful substituent selection has proven particularly effective in enhancing both potency and selectivity [11] [10].

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride involves a series of well-defined synthetic intermediates and reaction mechanisms that have been optimized for efficiency and scalability [6] [12]. The synthetic route typically begins with the preparation of the pyrazole carboxylic acid intermediate through established cyclocondensation methodology [5] [6].

IntermediateReaction TypeKey ConditionsYield (%)
3-BromopyrazoleStarting materialCommercial availabilityN/A
Ethyl pyrazole-3-carboxylateEsterificationEthanol, reflux, H+70-85
Pyrazole-3-carboxylic acidHydrolysisNaOH, H2O, then HCl80-95
Pyrazole acid chlorideAcid chloride formationSOCl2, reflux, 8h85-95
2,6-Dichlorobenzoyl chlorideAcid chloride formationPhosgene, AlCl3 catalyst75-90
Amide coupling intermediateAmide bond formationEDCI/HOBt, DMF, RT60-85

The formation of the pyrazole carboxylic acid typically proceeds through a multi-step sequence involving esterification, methylation, and subsequent hydrolysis [6]. The initial esterification reaction employs ethanol under acidic conditions to generate the ethyl ester intermediate in good yield [6]. This intermediate undergoes selective N-methylation using dimethyl sulfate in the presence of sodium bicarbonate, followed by base-catalyzed hydrolysis to afford the desired carboxylic acid [6].

The conversion of the carboxylic acid to the corresponding acid chloride represents a critical step in the synthetic sequence, typically achieved through treatment with thionyl chloride under reflux conditions [6] [12]. This transformation proceeds with high efficiency and provides the reactive acyl chloride intermediate necessary for subsequent amide bond formation [6]. The reaction mechanism involves initial formation of a chlorosulfite intermediate, followed by elimination of sulfur dioxide and hydrogen chloride to generate the acid chloride [13].

The preparation of 2,6-dichlorobenzoyl chloride follows established protocols involving the treatment of 2,6-dichlorobenzoic acid with phosgene in the presence of aluminum chloride catalyst . This transformation proceeds through electrophilic activation of the carboxylic acid, followed by nucleophilic displacement to form the desired acid chloride . The reaction conditions must be carefully controlled to prevent over-chlorination and ensure high selectivity for the desired product .

The final amide coupling reaction between the pyrazole acid chloride and 4-aminopiperidine typically employs standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to ensure high efficiency and minimal side product formation [13] [15]. The reaction mechanism involves initial formation of an O-acylisourea intermediate, followed by conversion to the HOBt ester and subsequent aminolysis to afford the desired amide product [13] [15].

Comparative Analysis of Hydrochloride versus Free Base Formulations

The comparative analysis of hydrochloride salt versus free base formulations of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide reveals significant differences in physicochemical properties, stability profiles, and pharmaceutical performance characteristics [16] [17] [18]. The hydrochloride salt formation represents a strategic approach to optimize the drug-like properties of the compound while maintaining its biological activity [17] [18].

PropertyHydrochloride SaltFree Base
Aqueous solubility (mg/mL)3.99 (EtOH), 9.55 (DMSO)Poorly soluble in water
Storage stabilityEnhanced at -20°CRequires controlled atmosphere
Crystalline formWhite crystalline solidOff-white solid
HygroscopicityModerateLow
Manufacturing handlingImproved flowabilityStatic-prone powder
BioavailabilityEnhanced absorptionVariable absorption
Dissolution rateFaster dissolutionSlower dissolution
Chemical stabilityMore stable in solutionLess stable in aqueous media

The hydrochloride salt demonstrates superior aqueous solubility characteristics compared to the free base formulation, with solubility values of 3.99 mg/mL in ethanol and 9.55 mg/mL in dimethyl sulfoxide [7]. This enhanced solubility profile translates to improved bioavailability and more consistent pharmacokinetic performance in biological systems [7] [17]. The salt formation process involves protonation of the piperidine nitrogen, creating a charged species that exhibits enhanced interactions with polar solvents [16] [17].

The crystalline structure of the hydrochloride salt provides enhanced chemical stability compared to the free base, particularly under aqueous conditions [7] [17]. The ionic interactions between the protonated amine and chloride counterion create a more stable crystal lattice that resists degradation pathways commonly observed with free base formulations [17] [18]. This enhanced stability is particularly important for pharmaceutical manufacturing and storage applications where consistent potency must be maintained over extended periods [17] [18].

The manufacturing advantages of the hydrochloride salt include improved powder flow properties and reduced static charge accumulation during processing [17] [18]. These characteristics facilitate consistent tablet compression and capsule filling operations, leading to more uniform dosage forms with improved content uniformity [18]. The crystalline nature of the salt also provides advantages in analytical characterization, with more defined melting points and improved spectroscopic properties for quality control analysis [17] [18].

The dissolution rate characteristics of the hydrochloride salt demonstrate significant advantages over the free base formulation, with faster dissolution kinetics in physiologically relevant media [17] [18]. The enhanced dissolution profile contributes to improved bioavailability and more predictable pharmacokinetic behavior [17] [18]. The salt formation creates a more hydrophilic species that readily dissolves in aqueous environments, facilitating rapid drug release and absorption [17] [18].

The pH stability range of the hydrochloride salt (pH 3-7) provides optimal compatibility with physiological conditions, while the free base formulation exhibits stability primarily in basic to neutral pH ranges (pH 7-10) [17] [18]. This pH compatibility is crucial for oral administration, where the compound must maintain stability throughout the gastrointestinal tract while providing optimal absorption characteristics [17] [18].

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride demonstrates potent and selective inhibition of multiple cyclin-dependent kinases with distinct kinetic profiles [1] [2] [3]. The compound exhibits a broad spectrum of activity against cell cycle regulatory cyclin-dependent kinases, with particularly high selectivity for cyclin-dependent kinase 9, cyclin-dependent kinase 5, and cyclin-dependent kinase 2 [4].

Detailed kinetic analysis reveals that 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride inhibits cyclin-dependent kinase 9 with an inhibitory concentration 50 value of less than 10 nanomolar, representing the highest potency observed across the tested kinase panel [4]. Cyclin-dependent kinase 5 demonstrates the second-highest sensitivity with an inhibitory concentration 50 of 13 nanomolar, followed by cyclin-dependent kinase 2 at 47 nanomolar [4] [3]. The compound shows moderate activity against cyclin-dependent kinase 1 (210 nanomolar), cyclin-dependent kinase 4 (67 nanomolar), and cyclin-dependent kinase 6 (170 nanomolar) [4] [5].

Selectivity profiling demonstrates that 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride exhibits significantly reduced activity against cyclin-dependent kinase 3 and cyclin-dependent kinase 7, both with inhibitory concentration 50 values exceeding 1000 nanomolar [6] [5]. This selectivity pattern indicates preferential targeting of cyclin-dependent kinases involved in both cell cycle progression and transcriptional regulation, while sparing certain cell cycle regulatory kinases [6].

The kinetic mechanism of inhibition follows competitive kinetics with respect to adenosine triphosphate binding, consistent with the compound's design as an adenosine triphosphate-competitive inhibitor [4]. The inhibition exhibits reversible kinetics, with rapid association and dissociation rates that allow for dynamic regulation of kinase activity in cellular systems [7].

Adenosine Triphosphate-Competitive Binding Mode Confirmed by Crystallographic Data

Crystallographic studies have provided definitive evidence for the adenosine triphosphate-competitive binding mode of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride [3] [8]. Multiple co-crystal structures with cyclin-dependent kinase 2 have been deposited in the Protein Data Bank, including structures 2VTA, 2VTH, 2VTI, 2VTJ, 2VTL, 2VTM, 2VTN, 2VTO, 2VTP, 2VTQ, 2VTR, 2VTS, 2VTT, and 2VU3 [3] [8].

The crystallographic analysis reveals that 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride binds within the adenosine triphosphate-binding cleft of cyclin-dependent kinase 2, overlapping with the natural nucleotide binding site [5]. The pyrazole core of the compound forms critical hydrogen bonding interactions with the hinge region of the kinase, specifically engaging with backbone atoms that normally interact with the adenine moiety of adenosine triphosphate [3] [9].

Detailed structural analysis shows that the 2,6-dichlorobenzamide substituent occupies a hydrophobic pocket adjacent to the adenosine triphosphate binding site, contributing to both potency and selectivity [10] [9]. The piperidine ring extends toward the solvent-exposed region of the active site, providing opportunities for favorable interactions while maintaining drug-like properties [3] [9].

The crystal structures demonstrate that the compound induces minimal conformational changes in the kinase active site, consistent with its mechanism as a competitive inhibitor that mimics adenosine triphosphate binding [3]. The binding orientation positions the compound to effectively block adenosine triphosphate access while maintaining the overall protein fold integrity [9].

Off-Target Effects on Glycogen Synthase Kinase 3 Beta and Aurora Kinase Family Members

Beyond its primary cyclin-dependent kinase targets, 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride demonstrates significant off-target activity against glycogen synthase kinase 3 beta with an inhibitory concentration 50 of 89 nanomolar [6] [11]. This off-target inhibition has been characterized as functionally relevant, contributing to the compound's overall anticancer activity through independent mechanisms [11] [7].

The inhibition of glycogen synthase kinase 3 beta results in dephosphorylation of the enzyme at serine 9, leading to its activation rather than inhibition [11] [7]. This activation of glycogen synthase kinase 3 beta contributes to apoptosis induction in multiple myeloma cells, as demonstrated by rescue experiments using selective glycogen synthase kinase 3 inhibitors and short hairpin ribonucleic acid knockdown approaches [11] [7]. The glycogen synthase kinase 3 beta activation occurs independently of ribonucleic acid polymerase II dephosphorylation, indicating parallel pathways of action [11] [7].

Comprehensive kinase selectivity screening reveals that 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride exhibits minimal activity against other kinase families tested, including protein kinase A, protein kinase C, and most receptor tyrosine kinases [6]. The compound shows no appreciable inhibition of Aurora kinase family members in standard biochemical assays, distinguishing it from broader-spectrum kinase inhibitors [6].

The selectivity profile demonstrates that glycogen synthase kinase 3 beta represents the primary non-cyclin-dependent kinase target, with inhibitory potency comparable to several of the cyclin-dependent kinase targets [6] [11]. This dual targeting of cyclin-dependent kinases and glycogen synthase kinase 3 beta provides a mechanistic basis for the compound's broad anticancer activity across different tumor types [11] [7].

Transcriptional Regulation Through Cyclin-Dependent Kinase 9-Mediated Ribonucleic Acid Polymerase II Inhibition

The inhibition of cyclin-dependent kinase 9 by 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride results in profound effects on transcriptional regulation through its impact on ribonucleic acid polymerase II phosphorylation [7] [11]. Cyclin-dependent kinase 9, as part of the positive transcription elongation factor b complex, phosphorylates the carboxyl-terminal domain of ribonucleic acid polymerase II at serine 2 and serine 5 residues, which is essential for transcriptional initiation and elongation [12] [7].

Treatment with 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride leads to rapid dephosphorylation of ribonucleic acid polymerase II carboxyl-terminal domain at both serine 2 and serine 5 sites within 1-2 hours of exposure [7] [11]. This dephosphorylation event precedes the downregulation of short-lived proteins such as Mcl-1 and X-linked inhibitor of apoptosis protein, indicating a direct transcriptional mechanism of action [7] [6].

The transcriptional inhibition results in preferential downregulation of genes encoding proteins with short half-lives, particularly those involved in cell survival and proliferation [7] [6]. Key targets include Mcl-1, which decreases within 4-6 hours of treatment, and X-linked inhibitor of apoptosis protein, both of which are critical for cancer cell survival [7] [11]. The selectivity for short-lived transcripts reflects the compound's ability to disrupt ongoing transcription while allowing stable messenger ribonucleic acids to persist [7].

Functional studies using tritiated uridine incorporation demonstrate that 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride reduces total ribonucleic acid synthesis by approximately 50% within 48 hours of treatment [7]. This reduction in transcriptional activity correlates with the observed decreases in anti-apoptotic protein levels and subsequent apoptosis induction [7] [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

417.052608 g/mol

Monoisotopic Mass

417.052608 g/mol

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Lucas CD, Dorward DA, Tait MA, Fox S, Marwick JA, Allen KC, Robb CT, Hirani N, Haslett C, Duffin R, Rossi AG. Downregulation of Mcl-1 has anti-inflammatory pro-resolution effects and enhances bacterial clearance from the lung. Mucosal Immunol. 2013 Nov 27. doi: 10.1038/mi.2013.102. [Epub ahead of print] PubMed PMID: 24280938.
2: Dolman ME, den Hartog IJ, Molenaar JJ, Schellens JH, Beijnen JH, Sparidans RW. Liquid chromatography-tandem mass spectrometric assay for the cyclin-dependent kinase inhibitor AT7519 in mouse plasma. J Pharm Biomed Anal. 2014 Jan 25;88:216-20. doi: 10.1016/j.jpba.2013.08.051. Epub 2013 Sep 12. PubMed PMID: 24080524.
3: Alessandri AL, Duffin R, Leitch AE, Lucas CD, Sheldrake TA, Dorward DA, Hirani N, Pinho V, de Sousa LP, Teixeira MM, Lyons JF, Haslett C, Rossi AG. Induction of eosinophil apoptosis by the cyclin-dependent kinase inhibitor AT7519 promotes the resolution of eosinophil-dominant allergic inflammation. PLoS One. 2011;6(9):e25683. doi: 10.1371/journal.pone.0025683. Epub 2011 Sep 30. PubMed PMID: 21984938; PubMed Central PMCID: PMC3184151.
4: Mahadevan D, Plummer R, Squires MS, Rensvold D, Kurtin S, Pretzinger C, Dragovich T, Adams J, Lock V, Smith DM, Von Hoff D, Calvert H. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Ann Oncol. 2011 Sep;22(9):2137-43. doi: 10.1093/annonc/mdq734. Epub 2011 Feb 16. PubMed PMID: 21325451.
5: Squires MS, Cooke L, Lock V, Qi W, Lewis EJ, Thompson NT, Lyons JF, Mahadevan D. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples. Mol Cancer Ther. 2010 Apr;9(4):920-8. doi: 10.1158/1535-7163.MCT-09-1071. Epub 2010 Mar 30. PubMed PMID: 20354122.
6: Santo L, Vallet S, Hideshima T, Cirstea D, Ikeda H, Pozzi S, Patel K, Okawa Y, Gorgun G, Perrone G, Calabrese E, Yule M, Squires M, Ladetto M, Boccadoro M, Richardson PG, Munshi NC, Anderson KC, Raje N. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition. Oncogene. 2010 Apr 22;29(16):2325-36. doi: 10.1038/onc.2009.510. Epub 2010 Jan 25. PubMed PMID: 20101221; PubMed Central PMCID: PMC3183744.
7: Squires MS, Feltell RE, Wallis NG, Lewis EJ, Smith DM, Cross DM, Lyons JF, Thompson NT. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Mol Cancer Ther. 2009 Feb;8(2):324-32. doi: 10.1158/1535-7163.MCT-08-0890. Epub 2009 Jan 27. PubMed PMID: 19174555.
8: Wyatt PG, Woodhead AJ, Berdini V, Boulstridge JA, Carr MG, Cross DM, Davis DJ, Devine LA, Early TR, Feltell RE, Lewis EJ, McMenamin RL, Navarro EF, O'Brien MA, O'Reilly M, Reule M, Saxty G, Seavers LC, Smith DM, Squires MS, Trewartha G, Walker MT, Woolford AJ. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. J Med Chem. 2008 Aug 28;51(16):4986-99. doi: 10.1021/jm800382h. Epub 2008 Jul 26. PubMed PMID: 18656911.

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